molecular formula C7H12N2O2 B1458903 1-(2-ethoxyethyl)-1H-pyrazol-4-ol CAS No. 78242-27-0

1-(2-ethoxyethyl)-1H-pyrazol-4-ol

Cat. No. B1458903
CAS RN: 78242-27-0
M. Wt: 156.18 g/mol
InChI Key: BJRFZPKCRMNNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyethyl)-1H-pyrazol-4-ol (EEHP) is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless to pale yellow liquid with a low melting point and a boiling point of approximately 150°C. EEHP has a wide range of applications in the fields of science and technology, including synthesis, drug development, and biochemistry.

Scientific Research Applications

1-(2-ethoxyethyl)-1H-pyrazol-4-ol is used in a wide range of scientific research applications, including drug development, biochemistry, and organic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. This compound is also used as a catalyst in the synthesis of organic compounds, such as amines and carboxylic acids. In addition, this compound is used as a reagent in the synthesis of polymers, such as polyurethanes.

Mechanism of Action

Target of Action

It shares a similar structure with bilastine , a second-generation antihistamine . Bilastine selectively inhibits the histamine H1 receptor , preventing allergic reactions . Therefore, it’s plausible that 1-(2-ethoxyethyl)-1H-pyrazol-4-ol might have a similar target.

Mode of Action

If we consider its structural similarity to bilastine , it may also act as a histamine H1 receptor antagonist . This means it could potentially bind to these receptors, blocking the action of histamine, a compound involved in local immune responses and regulating physiological function in the gut, acting as a neurotransmitter for the brain, spinal cord, and uterus.

Pharmacokinetics

Bilastine, a structurally similar compound, has a bioavailability of 61%, with 84-90% binding to plasma proteins . It is not significantly metabolized and has an elimination half-life of 14.5 hours . The compound is excreted 95% in urine and feces . These properties might give us a hint about the ADME properties of this compound.

Result of Action

If it acts similarly to bilastine, it could potentially alleviate symptoms of allergic reactions by blocking histamine h1 receptors .

Advantages and Limitations for Lab Experiments

1-(2-ethoxyethyl)-1H-pyrazol-4-ol has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a highly reactive compound, and it can be used to synthesize a wide range of compounds. The main limitation of this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol are vast, and there are many potential areas for future research. These include the development of new synthesis methods for this compound, the exploration of its potential use in drug development, and the investigation of its effects on biochemical and physiological processes. Additionally, this compound could be used to synthesize new materials, such as polymers, and to develop new catalysts for organic synthesis. Finally, further research into the mechanism of action of this compound could lead to the development of new inhibitors for use in the synthesis of various compounds.

Biochemical Analysis

Biochemical Properties

1-(2-ethoxyethyl)-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism. These interactions often involve the formation of intermediate compounds that further participate in metabolic pathways .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. This inhibition can result in significant changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion into intermediate compounds. These intermediates can further participate in various metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its biochemical activity and overall effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biochemical activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical and physiological processes .

properties

IUPAC Name

1-(2-ethoxyethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-11-4-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRFZPKCRMNNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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